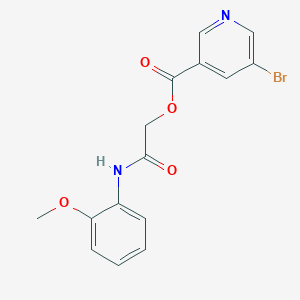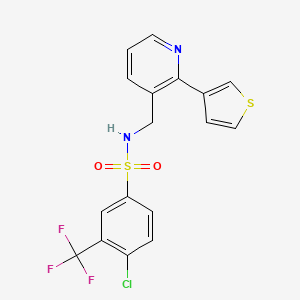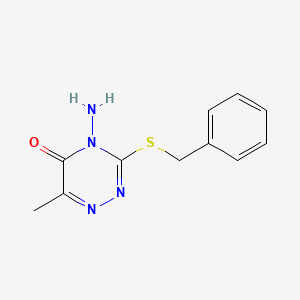![molecular formula C13H13ClN2S B2413689 1-[(2-Chloro-1,3-thiazol-5-yl)méthyl]-1,2,3,4-tétrahydroquinoléine CAS No. 478258-76-3](/img/structure/B2413689.png)
1-[(2-Chloro-1,3-thiazol-5-yl)méthyl]-1,2,3,4-tétrahydroquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of thiazole and tetrahydroquinoline. Thiazole is known for its aromaticity and biological activities, while tetrahydroquinoline is a partially saturated derivative of quinoline, often used in medicinal chemistry for its pharmacological properties .
Applications De Recherche Scientifique
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Compounds with similar structures have been shown to have significant analgesic and anti-inflammatory activities
Mode of Action
Thiazole derivatives are known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that the compound might have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might affect the DNA replication and repair pathways
Result of Action
Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might induce DNA double-strand breaks, leading to cell cycle arrest and cell death
Analyse Biochimique
Biochemical Properties
Thiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in diverse ways, potentially activating or inhibiting certain pathways .
Cellular Effects
Thiazoles have been reported to exhibit a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways .
Méthodes De Préparation
The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2-chloro-1,3-thiazole with a suitable tetrahydroquinoline derivative. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a leaving group in the thiazole ring with a nucleophile from the tetrahydroquinoline derivative under basic conditions.
Cyclization Reactions: These reactions involve the formation of the thiazole ring from appropriate precursors in the presence of catalysts and under controlled temperature and pressure conditions.
Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield. Solvents like acetonitrile and dimethylformamide are commonly used due to their ability to dissolve both reactants and facilitate the reaction .
Analyse Des Réactions Chimiques
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted thiazole and tetrahydroquinoline derivatives, which can be further utilized in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their structural features and specific biological targets.
Thiazole Derivatives: Similar to the compound , thiazole derivatives are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline lies in its combined structural features of thiazole and tetrahydroquinoline, which contribute to its diverse biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-13-15-8-11(17-13)9-16-7-3-5-10-4-1-2-6-12(10)16/h1-2,4,6,8H,3,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRADZRXLMWKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride](/img/structure/B2413606.png)
![9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413608.png)
![N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B2413612.png)


![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2413616.png)

![[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2413619.png)

![1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413621.png)

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)
